molecular formula C16H23FN2O3S B2478593 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 2034441-47-7

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2478593
CAS No.: 2034441-47-7
M. Wt: 342.43
InChI Key: ZAAQQPTUPPHLOW-UHFFFAOYSA-N
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Description

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrrolidine ring, and a sulfonyl group attached to a fluorinated aromatic ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the fluorinated aromatic sulfonyl chloride, which is then reacted with piperidine under controlled conditions to form the sulfonyl piperidine intermediate. This intermediate is further reacted with pyrrolidine to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles replace the fluorine atom under suitable conditions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorinated aromatic ring may enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

    1-(1-((4-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol: This compound has a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-ol: The position of the hydroxyl group on the pyrrolidine ring is different, potentially leading to variations in its chemical and biological properties.

Properties

IUPAC Name

1-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-12-10-13(17)2-3-16(12)23(21,22)19-8-4-14(5-9-19)18-7-6-15(20)11-18/h2-3,10,14-15,20H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAQQPTUPPHLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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